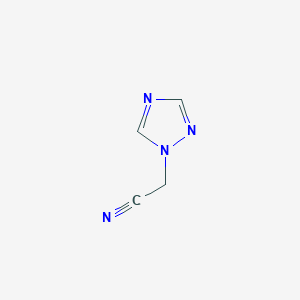

2-(1H-1,2,4-triazol-1-yl)acetonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(1,2,4-triazol-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4/c5-1-2-8-4-6-3-7-8/h3-4H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEDZBEBBGBQWBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C=N1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377519 | |

| Record name | 2-(1H-1,2,4-triazol-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81606-79-3 | |

| Record name | 2-(1H-1,2,4-triazol-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(1H-1,2,4-triazol-1-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-(1H-1,2,4-triazol-1-yl)acetonitrile, a valuable building block in medicinal chemistry and drug development. This document details the core synthetic methodologies, focusing on the prevalent N-alkylation of 1,2,4-triazole, and addresses the critical aspect of regioselectivity. Experimental protocols, quantitative data, and characterization information are presented to aid researchers in the practical application of these synthetic routes.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active compounds. The presence of the triazole ring and the reactive nitrile group allows for diverse chemical modifications, making it a versatile scaffold in the development of novel therapeutic agents. The primary and most direct route to this compound involves the N-alkylation of 1,2,4-triazole with a haloacetonitrile. A significant challenge in this synthesis is the control of regioselectivity, as alkylation can occur at either the N1 or N4 position of the triazole ring, leading to the formation of isomeric products. This guide will explore methods to control this regioselectivity and provide protocols for the synthesis and characterization of the desired N1-isomer.

Primary Synthesis Pathway: N-Alkylation of 1,2,4-triazole

The most common and straightforward method for the synthesis of this compound is the direct N-alkylation of 1,2,4-triazole with chloroacetonitrile. This reaction is typically carried out in the presence of a base in a suitable polar aprotic solvent.

Regioselectivity

The alkylation of 1,2,4-triazole can result in two regioisomers: the desired 1-substituted product and the 4-substituted byproduct. The ratio of these isomers is influenced by several factors, including the nature of the base, the solvent, the reaction temperature, and the alkylating agent. Generally, the formation of the 1-substituted isomer is favored.

Weakly nucleophilic bases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), have been shown to provide good regioselectivity towards the N1 position. The choice of solvent also plays a crucial role, with polar aprotic solvents like tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and acetonitrile being commonly employed.

Experimental Protocols

This section provides detailed experimental methodologies for the synthesis of this compound.

Method 1: Alkylation using DBU in THF

This method, adapted from general procedures for 1,2,4-triazole alkylation, offers good regioselectivity and straightforward workup.[1]

Reaction Scheme:

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,2,4-Triazole | 69.07 | 6.91 g | 0.1 |

| Chloroacetonitrile | 75.50 | 7.55 g | 0.1 |

| DBU | 152.24 | 15.22 g | 0.1 |

| Tetrahydrofuran (THF) | - | 200 mL | - |

Procedure:

-

To a stirred solution of 1,2,4-triazole (6.91 g, 0.1 mol) in anhydrous THF (200 mL) under a nitrogen atmosphere, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (15.22 g, 0.1 mol) dropwise at room temperature.

-

After stirring for 15 minutes, add chloroacetonitrile (7.55 g, 0.1 mol) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the precipitated DBU hydrochloride salt is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude product as a mixture of N1 and N4 isomers.

-

The crude product is then purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to separate the this compound from the 2-(4H-1,2,4-triazol-4-yl)acetonitrile isomer.

Expected Yield and Isomer Ratio:

Based on similar alkylations, this method is expected to yield the product mixture in good to excellent yields (typically around 80-90%), with a regioselectivity of approximately 90:10 in favor of the desired N1-isomer.[1]

Method 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the reaction rate and potentially improve regioselectivity.[2]

Reaction Scheme:

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,2,4-Triazole | 69.07 | 0.69 g | 0.01 |

| Chloroacetonitrile | 75.50 | 0.76 g | 0.01 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 1.38 g | 0.01 |

| Hexylpyridinium bromide | - | 2 mL | - |

Procedure:

-

In a microwave reactor vessel, combine 1,2,4-triazole (0.69 g, 0.01 mol), chloroacetonitrile (0.76 g, 0.01 mol), potassium carbonate (1.38 g, 0.01 mol), and hexylpyridinium bromide (2 mL).

-

Seal the vessel and irradiate in a microwave reactor at 80°C for 10-15 minutes.

-

After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Expected Yield:

This method has been reported to provide excellent yields of the N1-alkylated product, often exceeding 85%.[2]

Purification and Characterization

Purification

The primary challenge in purification is the separation of the N1 and N4 isomers. Due to differences in their polarity, column chromatography on silica gel is an effective method for their separation. A gradient elution with a mixture of hexane and ethyl acetate is typically employed. Recrystallization can also be a viable purification technique, depending on the solid-state nature of the isomers.

Characterization Data

The structural confirmation of this compound and the determination of the isomeric ratio are typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Expected NMR Data for this compound and its N4-Isomer

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |

| This compound (N1-Isomer) | ~8.3 (s, 1H, H-5), ~8.0 (s, 1H, H-3), ~5.2 (s, 2H, CH₂) | ~152 (C-3), ~143 (C-5), ~115 (CN), ~50 (CH₂) |

| 2-(4H-1,2,4-triazol-4-yl)acetonitrile (N4-Isomer) | ~8.1 (s, 2H, H-3 & H-5), ~5.0 (s, 2H, CH₂) | ~145 (C-3 & C-5), ~115 (CN), ~48 (CH₂) |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

The key distinguishing feature in the 1H NMR spectrum is the presence of two distinct signals for the triazole protons (H-3 and H-5) in the N1-isomer, whereas the N4-isomer will show a single, more intense signal for the two equivalent protons.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from starting materials to the characterized final product.

References

An In-Depth Technical Guide to the Chemical Properties of 2-(1H-1,2,4-triazol-1-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 2-(1H-1,2,4-triazol-1-yl)acetonitrile. The information is curated for researchers and professionals involved in drug discovery and development, offering a foundational understanding of this heterocyclic compound.

Core Chemical Properties

This compound is a heterocyclic compound featuring a 1,2,4-triazole ring substituted with an acetonitrile group. This combination of a polar, aromatic triazole ring and a reactive nitrile functional group makes it an interesting candidate for further chemical modification and a potential pharmacophore in medicinal chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₄N₄ | - |

| Molecular Weight | 108.10 g/mol | [1] |

| CAS Number | 81606-79-3 | [1] |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | 55-58 °C | [1] |

| Boiling Point | 312.9 °C at 760 mmHg | [1] |

| Density | 1.3 ± 0.1 g/cm³ | [1] |

| Solubility | Soluble in water | [2] |

| XLogP3 | -0.1 | [1] |

Table 2: Computed Spectral and Topological Properties

| Property | Value | Source |

| Exact Mass | 108.043596 g/mol | [1] |

| Monoisotopic Mass | 108.043596 g/mol | [1] |

| Topological Polar Surface Area | 54.5 Ų | [1] |

| Heavy Atom Count | 8 | [1] |

| Complexity | 113 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 1 | [1] |

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the reviewed literature, a robust synthesis can be designed based on established methods for N-alkylation of 1,2,4-triazoles. The reaction of the sodium salt of 1,2,4-triazole with a haloacetonitrile is a common and effective approach.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via N-alkylation of 1,2,4-triazole with chloroacetonitrile.

Materials:

-

1H-1,2,4-Triazole

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Chloroacetonitrile

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Formation of the Triazole Salt:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous DMF.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add a solution of 1H-1,2,4-triazole (1.0 equivalent) in anhydrous DMF to the sodium hydride suspension with vigorous stirring.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the sodium salt of 1,2,4-triazole.

-

-

N-Alkylation:

-

Cool the reaction mixture back to 0 °C.

-

Add chloroacetonitrile (1.05 equivalents) dropwise to the reaction mixture via a dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

-

Analytical Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the triazole ring protons and the methylene protons of the acetonitrile group. The triazole protons would appear in the aromatic region (typically δ 8-9 ppm), and the methylene protons would be a singlet further upfield.

-

¹³C NMR: The carbon NMR spectrum will show signals for the two distinct carbons of the triazole ring, the methylene carbon, and the nitrile carbon.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should display a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically around 2250 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectral analysis, such as electrospray ionization (ESI-MS), should show a molecular ion peak corresponding to the mass of the compound ([M+H]⁺ at m/z 109.05).

Biological Significance and Potential Applications

Derivatives of 1,2,4-triazole are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities including antifungal, antibacterial, anticancer, anticonvulsant, and anti-inflammatory properties.[3] The incorporation of the 1,2,4-triazole nucleus is a key feature in several clinically used drugs.

While specific biological studies on this compound are not extensively reported, its structural motifs suggest potential for biological activity. The triazole ring is a known pharmacophore, and the acetonitrile group can participate in various chemical transformations, making it a valuable building block for the synthesis of more complex drug candidates.

Hypothetical Signaling Pathway Inhibition

Many triazole-containing antifungal agents, such as fluconazole, function by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase. This enzyme is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this pathway disrupts membrane integrity and leads to fungal cell death. Given the presence of the 1,2,4-triazole ring, it is plausible that this compound or its derivatives could exhibit similar inhibitory activity.

Visualizations

Caption: Synthetic workflow for this compound.

Caption: Hypothetical inhibition of the fungal ergosterol biosynthesis pathway.

References

A Comprehensive Technical Guide to the Biological Activity Screening of 2-(1H-1,2,4-triazol-1-yl)acetonitrile and Related Triazole Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and potential biological activities associated with 2-(1H-1,2,4-triazol-1-yl)acetonitrile and the broader class of 1,2,4-triazole derivatives. While specific biological data for this compound is not extensively available in current literature, this document serves as a foundational resource, extrapolating from the well-documented activities of structurally related compounds to guide future research and drug discovery efforts. The 1,2,4-triazole nucleus is a well-established pharmacophore known for a wide spectrum of biological activities, including antifungal, antibacterial, and anticancer properties.[1][2]

Overview of Biological Activities of 1,2,4-Triazole Derivatives

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting potent biological effects.[1] This has led to the development of clinically significant drugs. The diverse therapeutic applications stem from the ability of the triazole ring to engage in various biological interactions.

Antifungal Activity

1,2,4-triazole derivatives are most renowned for their antifungal properties.[3][4] Many commercially successful antifungal agents, such as fluconazole and itraconazole, feature this heterocyclic core.[5] The primary mechanism of action for many of these antifungal triazoles involves the inhibition of fungal cytochrome P450 enzymes, particularly lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

Antibacterial Activity

A significant number of 1,2,4-triazole derivatives have demonstrated promising antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[6][7][8] The structural diversity of these derivatives allows for various mechanisms of action, and they are often explored as potential solutions to combat antibiotic resistance.[5]

Anticancer Activity

The anticancer potential of 1,2,4-triazole derivatives is an active area of research.[9][10][11] These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines.[9][12] The proposed mechanisms are diverse and can include the inhibition of specific enzymes involved in cancer cell proliferation and survival.

Quantitative Biological Data of Representative 1,2,4-Triazole Derivatives

The following tables summarize the biological activities of various 1,2,4-triazole derivatives as reported in the literature. This data provides a comparative baseline for the evaluation of new compounds like this compound.

Table 1: Antifungal Activity of Selected 1,2,4-Triazole Derivatives

| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |

| 1,2,3-triazole-bis-4-amino-1,2,4-triazole-3-thiones | Various Fungi | 1 - 16 | [13] |

| 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols | Candida albicans, Microsporum lanosum, etc. | Potent activity | [14] |

| Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | Microsporum gypseum | Superior to Ketoconazole | [5] |

Table 2: Antibacterial Activity of Selected 1,2,4-Triazole Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| 1,2,3-triazole-bis-4-amino-1,2,4-triazole-3-thiones | Gram-positive & Gram-negative | 1 - 64 | [13] |

| 4-amino-5-aryl-3H-1,2,4-triazole-3-thiones | S. aureus, E. coli | Good inhibitory effects | [15] |

| Schiff base with 4-nitrophenyl substituent | S. epidermidis | 9 | [8] |

| 1,2,4-triazole derivatives Y2 and Y3 | Various strains | Significant activity | [6] |

Table 3: Anticancer Activity of Selected 1,2,4-Triazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 1,2,4-triazole pyridine derivatives | Murine melanoma (B16F10) | 41.12 - 61.11 | [11] |

| Eugenol-1,2,4-triazole derivative | MDA-MB 231, PC-3 | 1.42, 5.69 | [16] |

| 3,4,5-trimethoxy-N′-[quinazolin-4(3H)-ylidene]benzohydrazide | Various cell lines | 0.29 - 2.29 | [12] |

| 1,2,4-triazole carboxamides | A-549, PANC-1, HCT-116, HeLa | Satisfactory cytotoxicity | [17] |

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the accurate assessment of biological activity. The following sections outline standard methodologies for antimicrobial and anticancer screening of novel compounds.

Synthesis of 1,2,4-Triazole Derivatives

A general synthetic route for novel 1,2,4-triazole derivatives often involves a multi-step process starting from a suitable precursor.[1][18]

Antimicrobial Screening Protocols

This method provides a qualitative assessment of antimicrobial activity.[19]

-

Preparation of Inoculum: A suspension of the test microorganism is prepared in a sterile saline solution, adjusted to a McFarland standard (typically 0.5).

-

Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum and evenly streaked over the entire surface of a Mueller-Hinton agar plate.

-

Application of Test Compounds: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

-

Incubation: The plates are incubated at 37°C for 24-48 hours.

-

Measurement of Inhibition Zone: The diameter of the zone of inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[19]

-

Preparation of Serial Dilutions: A series of two-fold dilutions of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Cytotoxicity Assay Protocol (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[17][20]

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for a further 2-4 hours. Live cells with active metabolism convert the yellow MTT into a purple formazan product.

-

Formazan Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

-

Calculation of IC50: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Potential Signaling Pathways

The biological activity of 1,2,4-triazole derivatives can be attributed to their interaction with various cellular signaling pathways. For instance, in the context of anticancer activity, these compounds might interfere with pathways crucial for cell cycle progression and survival.

Conclusion

This technical guide consolidates the existing knowledge on the biological activities of 1,2,4-triazole derivatives, providing a robust framework for the investigation of novel compounds such as this compound. The detailed experimental protocols and compiled data serve as a valuable starting point for researchers in the field. Future studies should focus on the synthesis and rigorous biological evaluation of this compound to elucidate its specific activities and potential as a therapeutic agent.

References

- 1. chemmethod.com [chemmethod.com]

- 2. jetir.org [jetir.org]

- 3. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. isres.org [isres.org]

- 5. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m-hikari.com [m-hikari.com]

- 7. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. isres.org [isres.org]

- 10. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 11. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 12. Synthesis and Anticancer Activity of 2-(Alkyl-, Alkaryl-, Aryl-, Hetaryl-)-[1,2,4]triazolo[1,5-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis, in silico and in vitro antimicrobial screenings of novel 1,2,4-triazoles carrying 1,2,3-triazole scaffold with lipophilic side chain tether - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 16. researchgate.net [researchgate.net]

- 17. asianpubs.org [asianpubs.org]

- 18. chemmethod.com [chemmethod.com]

- 19. microbiologyjournal.org [microbiologyjournal.org]

- 20. Synthesis and cytotoxic evaluation of some derivatives of triazole-quinazolinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]

Retrosynthesis of 2-(1H-1,2,4-triazol-1-yl)acetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and practical methodologies for the retrosynthesis of 2-(1H-1,2,4-triazol-1-yl)acetonitrile, a key building block in the development of various pharmaceutical compounds. This document provides a comprehensive overview of the synthetic strategies, experimental protocols, and analytical data necessary for the successful and efficient synthesis of this target molecule.

Retrosynthetic Analysis

The primary retrosynthetic disconnection for this compound involves the formation of the carbon-nitrogen bond between the 1,2,4-triazole ring and the acetonitrile moiety. This leads to a straightforward and logical synthetic pathway originating from readily available starting materials.

The key bond cleavage in the retrosynthetic analysis is the N1-C bond of the triazole ring. This disconnection reveals 1,2,4-triazole and a haloacetonitrile as the precursor synthons. This approach is based on the well-established N-alkylation of heterocyclic compounds.

Caption: Retrosynthetic analysis of this compound.

Synthetic Strategy and Challenges

The forward synthesis involves the N-alkylation of 1,2,4-triazole with a haloacetonitrile, such as chloroacetonitrile or bromoacetonitrile. While this appears to be a simple SN2 reaction, the primary challenge lies in controlling the regioselectivity of the alkylation. 1,2,4-Triazole possesses two nucleophilic nitrogen atoms (N1 and N4), leading to the potential formation of two isomeric products: the desired this compound (N1-alkylated) and the undesired 2-(4H-1,2,4-triazol-4-yl)acetonitrile (N4-alkylated).

The ratio of these isomers is influenced by several factors, including the choice of base, solvent, temperature, and the nature of the leaving group on the acetonitrile. Literature suggests that the use of sterically hindered, non-nucleophilic bases can favor the formation of the N1-isomer.[1]

Experimental Protocols

This section details the experimental procedures for the synthesis of this compound, focusing on methods that aim to maximize the yield of the desired N1-isomer.

General N-Alkylation of 1,2,4-Triazole with Haloacetonitrile

This protocol provides a general framework for the reaction. Optimization of specific parameters may be required to improve the yield and regioselectivity.

Materials:

-

1,2,4-Triazole

-

Chloroacetonitrile or Bromoacetonitrile

-

Base (e.g., Potassium Carbonate, Sodium Hydride, or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))

-

Anhydrous Solvent (e.g., Acetonitrile, Dimethylformamide (DMF), Tetrahydrofuran (THF))

-

Standard laboratory glassware and work-up reagents

Procedure:

-

To a solution of 1,2,4-triazole in an anhydrous solvent, add the base portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture for a designated period (e.g., 30 minutes) to allow for the formation of the triazolide anion.

-

Add the haloacetonitrile dropwise to the reaction mixture.

-

The reaction mixture is then stirred at a specific temperature (ranging from room temperature to reflux) for a period of time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched, and the product is extracted using an appropriate organic solvent.

-

The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product mixture of N1 and N4 isomers.

-

The isomers are then separated by column chromatography.

Regioselective Synthesis using DBU

The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base has been reported to favor the formation of the N1-alkylated product in the alkylation of 1,2,4-triazole.[1]

Reaction Conditions:

| Parameter | Value |

| Substrates | 1,2,4-Triazole, Chloroacetonitrile |

| Base | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Temperature | Room Temperature |

| Reaction Time | Monitored by TLC |

Expected Outcome:

This method is expected to yield a mixture of this compound and 2-(4H-1,2,4-triazol-4-yl)acetonitrile, with a higher proportion of the desired N1-isomer.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis. Actual yields may vary depending on the specific reaction conditions and scale.

| Product | Isomer | Expected Yield (N1:N4 ratio) | Analytical Data |

| This compound | N1 | Major product (ratio dependent on conditions) | 1H NMR, 13C NMR, MS |

| 2-(4H-1,2,4-triazol-4-yl)acetonitrile | N4 | Minor product | 1H NMR, 13C NMR, MS |

Separation and Characterization of Isomers

The separation of the N1 and N4 isomers is typically achieved by column chromatography on silica gel, utilizing a solvent system such as a gradient of ethyl acetate in hexanes. The polarity difference between the two isomers allows for their effective separation.

Characterization Data:

The identity and purity of the synthesized compounds are confirmed by spectroscopic methods.

-

1H NMR Spectroscopy: The chemical shifts of the triazole ring protons and the methylene protons of the acetonitrile group will be distinct for the N1 and N4 isomers. In the N1 isomer, the two triazole protons are non-equivalent, while in the symmetrical N4 isomer, they are equivalent.

-

13C NMR Spectroscopy: The carbon signals of the triazole ring and the acetonitrile group will also differ between the two isomers.

-

Mass Spectrometry: The mass spectra of both isomers will show the molecular ion peak corresponding to the molecular weight of the product. Fragmentation patterns can also be used to distinguish between the isomers.[1]

Experimental and Logical Workflow

The following diagram illustrates the logical workflow for the synthesis, purification, and characterization of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The retrosynthesis of this compound is a well-defined process centered around the N-alkylation of 1,2,4-triazole. The primary consideration for researchers is the control of regioselectivity to maximize the yield of the desired N1-isomer. By carefully selecting the base and reaction conditions, and employing effective purification techniques, this valuable synthetic intermediate can be obtained in good yield and high purity. The detailed protocols and analytical guidance provided in this document serve as a comprehensive resource for professionals in the fields of chemical research and drug development.

References

The Strategic Role of 2-(1H-1,2,4-triazol-1-yl)acetonitrile in Pharmaceutical Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1H-1,2,4-triazol-1-yl)acetonitrile is a pivotal chemical intermediate, holding a significant position in the landscape of pharmaceutical research and development. Its structural features, particularly the reactive nitrile group and the versatile 1,2,4-triazole ring, make it a valuable building block for the synthesis of complex heterocyclic compounds. This guide provides a comprehensive overview of its synthesis, properties, and critical applications, with a focus on its role in the development of potent antifungal agents.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis. The following table summarizes its key characteristics.

| Property | Value |

| Molecular Formula | C₄H₄N₄ |

| Molecular Weight | 108.10 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 55-58 °C |

| Boiling Point | 312.9 °C at 760 mmHg |

| CAS Number | 81606-79-3 |

Synthesis of this compound

The primary route for the synthesis of this compound is the N-alkylation of 1H-1,2,4-triazole with a haloacetonitrile, most commonly chloroacetonitrile. This reaction can produce a mixture of N1 and N4-alkylated isomers. The regioselectivity of the alkylation is a critical aspect of the synthesis, influenced by factors such as the choice of base, solvent, and reaction temperature.

A typical workflow for the synthesis is depicted in the following diagram:

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: N-Alkylation of 1H-1,2,4-triazole

The following protocol is a representative example for the synthesis of this compound.

Materials:

-

1H-1,2,4-triazole

-

Chloroacetonitrile

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred suspension of sodium hydride (1.05 eq) in anhydrous DMF, a solution of 1H-1,2,4-triazole (1.0 eq) in anhydrous DMF is added dropwise at 0 °C under an inert atmosphere.

-

The reaction mixture is stirred at room temperature for 1 hour.

-

A solution of chloroacetonitrile (1.0 eq) in anhydrous DMF is then added dropwise at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is carefully quenched with saturated aqueous sodium bicarbonate solution at 0 °C.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by recrystallization to afford this compound.

Quantitative Data:

| Parameter | Value | Reference |

| Typical Yield | 60-80% | [General synthetic methods for N-alkylation of triazoles] |

| Isomer Ratio (N1:N4) | Varies (can be optimized by choice of base and solvent) | [1] |

Spectroscopic Characterization

The structural confirmation of this compound is achieved through various spectroscopic techniques.

| Technique | Key Data |

| ¹H NMR | Characteristic signals for the triazole protons and the methylene protons adjacent to the nitrile and triazole ring. |

| ¹³C NMR | Resonances corresponding to the carbon atoms of the triazole ring, the methylene carbon, and the nitrile carbon. |

| IR Spectroscopy | A prominent absorption band for the nitrile (C≡N) stretching vibration, typically around 2250 cm⁻¹. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. |

Application as a Key Intermediate in Antifungal Drug Synthesis

This compound is a crucial precursor in the synthesis of several triazole-based antifungal drugs, including voriconazole. The nitrile group can be readily transformed into other functional groups, and the triazole moiety is a key pharmacophore in these drugs, responsible for inhibiting the fungal cytochrome P450 enzyme 14α-demethylase.

The following diagram illustrates a simplified reaction pathway for the synthesis of a key intermediate for voriconazole, starting from this compound.

Caption: Simplified pathway to a voriconazole intermediate.

Experimental Protocol: Synthesis of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

This protocol details the conversion of this compound to a key ketone intermediate.

Materials:

-

This compound

-

1-Bromo-2,4-difluorobenzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Hydrochloric acid (aqueous solution)

Procedure:

-

A Grignard reagent is prepared by reacting 1-bromo-2,4-difluorobenzene with magnesium turnings in anhydrous THF.

-

A solution of this compound in anhydrous THF is added dropwise to the prepared Grignard reagent at a controlled temperature (e.g., 0 °C).

-

The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

-

The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution or dilute hydrochloric acid.

-

The product is extracted with an organic solvent such as ethyl acetate.

-

The combined organic layers are washed, dried, and concentrated.

-

The crude product is purified by chromatography or recrystallization to yield 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.

Quantitative Data for Subsequent Steps:

The subsequent steps to synthesize voriconazole from this ketone intermediate involve complex stereoselective reactions, and the yields are highly dependent on the specific patented procedures used.[2][3]

Conclusion

This compound is an indispensable intermediate in medicinal chemistry, particularly for the synthesis of triazole antifungal agents. Its straightforward synthesis via N-alkylation of 1,2,4-triazole, coupled with the reactivity of its nitrile group, provides a versatile platform for the construction of complex, biologically active molecules. The detailed understanding of its synthesis, properties, and reaction pathways is crucial for researchers and scientists in the field of drug discovery and development. The methodologies outlined in this guide offer a solid foundation for the efficient and strategic utilization of this key chemical building block.

References

The Dawn of a Heterocyclic Powerhouse: An In-depth Technical Guide to the Discovery and History of 1,2,4-Triazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, forming the backbone of a multitude of clinically significant drugs. This technical guide delves into the seminal discovery and rich history of 1,2,4-triazole compounds, tracing their evolution from early synthetic curiosities to their current status as indispensable therapeutic agents. We will explore the foundational synthetic methodologies, the groundbreaking discovery of their biological activities, and the mechanistic insights that propelled their development, particularly as revolutionary antifungal agents. This document provides detailed experimental protocols for key historical syntheses, quantitative biological data for prominent derivatives, and visualizations of the critical ergosterol biosynthesis pathway and the historical development workflow to offer a comprehensive resource for researchers in the field.

The Genesis of a Versatile Scaffold: Early Synthesis and Discovery

The story of 1,2,4-triazoles begins in the late 19th and early 20th centuries with the pioneering work of organic chemists exploring new heterocyclic systems. Two classical methods, the Pellizzari and Einhorn-Brunner reactions, laid the groundwork for the synthesis of this important class of compounds.

The Pellizzari reaction , first reported by Guido Pellizzari in 1911, provides a direct route to 3,5-disubstituted-1,2,4-triazoles through the condensation of an amide and an acylhydrazide.[1] This reaction, though often requiring high temperatures, was a foundational method for accessing the 1,2,4-triazole ring.

Shortly after, the Einhorn-Brunner reaction , described by Alfred Einhorn in 1905 and further developed by Karl Brunner in 1914, offered an alternative pathway.[2][3] This reaction involves the condensation of diacylamines (imides) with hydrazines to form substituted 1,2,4-triazoles.[2][3]

For many years, 1,2,4-triazoles remained primarily of academic interest. However, the mid-20th century witnessed a surge in the exploration of the biological activities of synthetic organic compounds, which eventually led to the discovery of the remarkable therapeutic potential of the 1,2,4-triazole nucleus.

The Antifungal Revolution: From Imidazoles to Triazoles

The discovery of azole antifungals in 1969, starting with imidazole derivatives like clotrimazole and miconazole, marked a significant advancement in the treatment of fungal infections.[4] These compounds were found to inhibit the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4] However, the early imidazoles were associated with limitations, including hepatotoxicity and a relatively narrow spectrum of activity.

This spurred the development of the triazole class of antifungals. The replacement of the imidazole ring with a 1,2,4-triazole moiety led to compounds with a markedly improved therapeutic profile. Triazoles exhibited greater specificity for the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, compared to its human counterpart, resulting in reduced toxicity.[5][6] They also demonstrated broader antifungal activity and better pharmacokinetic properties.[6] Terconazole was the first triazole antifungal to be developed, followed by the blockbuster drugs itraconazole and fluconazole, which revolutionized the management of systemic fungal infections.[4]

Mechanism of Antifungal Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action of azole antifungals, including the 1,2,4-triazoles, is the inhibition of the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51) .[5] This enzyme is a critical component of the ergosterol biosynthesis pathway, responsible for the oxidative removal of the 14α-methyl group from lanosterol.

The nitrogen atom at the 4-position of the 1,2,4-triazole ring coordinates to the heme iron atom in the active site of CYP51, preventing the binding of the natural substrate, lanosterol. This blockade of ergosterol synthesis leads to the accumulation of toxic 14α-methylated sterols in the fungal cell membrane, disrupting its structure and function, and ultimately inhibiting fungal growth.

dot

References

- 1. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. New Antifungal Agents with Azole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmacy180.com [pharmacy180.com]

A Comprehensive Review of the Synthesis of 1,2,4-Triazoles: A Technical Guide for Researchers

Introduction: The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2] This technical guide provides an in-depth review of the key synthetic methodologies for constructing the 1,2,4-triazole ring, intended for researchers, scientists, and professionals in the field of drug development. Both classical and modern synthetic strategies are covered, complete with detailed experimental protocols, comparative quantitative data, and visualizations of reaction pathways.

Classical Synthetic Methods

The foundational methods for the synthesis of 1,2,4-triazoles, namely the Pellizzari, Einhorn-Brunner, and Maury-Bülow reactions, have long been the cornerstones of constructing this heterocyclic system. While often requiring harsh reaction conditions, they remain relevant for their straightforwardness and utility in generating a diverse range of substituted 1,2,4-triazoles.

Pellizzari Reaction

Discovered by Guido Pellizzari, this reaction facilitates the synthesis of 3,5-disubstituted-1,2,4-triazoles through the condensation of an amide with an acylhydrazide.[3] The reaction typically requires high temperatures and can be performed neat or in a high-boiling solvent.[3]

Experimental Protocol: Synthesis of 3,5-Diphenyl-1,2,4-triazole

-

Materials: Benzamide, Benzoylhydrazide, high-boiling solvent (e.g., nitrobenzene or diphenyl ether) or neat conditions.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of benzamide and benzoylhydrazide.

-

If using a solvent, add it to the flask.

-

Heat the reaction mixture to 220-250°C under a nitrogen atmosphere with constant stirring.

-

Maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature, which should result in the solidification of the product.

-

Triturate the solid product with ethanol to remove impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield pure 3,5-diphenyl-1,2,4-triazole.[4]

-

Quantitative Data for the Pellizzari Reaction

| Amide | Acylhydrazide | Conditions | Time (h) | Yield (%) | Reference |

| Benzamide | Benzoylhydrazide | 220-250°C, neat | 2-4 | Moderate | [3] |

| Substituted Amide | Substituted Acylhydrazide | Microwave, 150°C | 2 | Good | [5] |

Note: Yields are often described qualitatively in the literature for this reaction under thermal conditions. Microwave-assisted protocols generally report higher yields.

Reaction Mechanism: Pellizzari Reaction

Einhorn-Brunner Reaction

The Einhorn-Brunner reaction provides a route to substituted 1,2,4-triazoles through the acid-catalyzed condensation of diacylamines (imides) with hydrazines or their derivatives.[6] A key feature of this reaction is its regioselectivity when unsymmetrical imides are used; the acyl group derived from the stronger carboxylic acid preferentially resides at the 3-position of the resulting 1,2,4-triazole.

Experimental Protocol: Synthesis of 1,3,5-Triphenyl-1,2,4-triazole

-

Materials: Dibenzamide (1 equivalent), Phenylhydrazine (1.1 equivalents), Glacial Acetic Acid (solvent).

-

Procedure:

-

A mixture of dibenzamide and phenylhydrazine in glacial acetic acid is heated under reflux for 4 hours.

-

The reaction mixture is allowed to cool to room temperature, leading to the precipitation of the product.

-

The precipitated solid is collected by filtration.

-

The crude product is washed with a small amount of cold ethanol.

-

The solid is then recrystallized from ethanol to yield pure 1,3,5-triphenyl-1,2,4-triazole.

-

Quantitative Data for the Einhorn-Brunner Reaction

| Diacylamine (Imide) | Hydrazine | Conditions | Time (h) | Yield (%) | Reference |

| Dibenzamide | Phenylhydrazine | Acetic Acid, Reflux | 4 | Good | |

| N-acetyl-N-trifluoroacetylamine | Phenylhydrazine | Acetic Acid, Reflux | 2-8 | Varies | [7] |

Note: Yields are highly dependent on the specific substrates used.

Reaction Mechanism: Einhorn-Brunner Reaction

Maury-Bülow Reaction

The Maury-Bülow reaction is a classical method for the synthesis of 1,2,4-triazoles involving the reaction of hydrazines with diacylamines. While historically significant, detailed, modern experimental protocols are less commonly cited in recent literature compared to the Pellizzari and Einhorn-Brunner reactions. The general principle involves the condensation of a hydrazine derivative with a diacylamine, often under acidic conditions, similar to the Einhorn-Brunner reaction. Researchers interested in this method may need to refer to older literature for specific procedural details.

Modern Synthetic Methods

In recent years, the development of more efficient and environmentally friendly synthetic methodologies has been a major focus. Microwave-assisted synthesis and click chemistry have emerged as powerful tools for the rapid and high-yielding synthesis of 1,2,4-triazoles and their isomers.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times, increase product yields, and enhance the purity of 1,2,4-triazole derivatives. This technique often allows for solvent-free conditions, aligning with the principles of green chemistry.

Experimental Protocol: Microwave-Assisted Synthesis of Substituted 1,2,4-Triazoles

-

Materials: Aromatic hydrazide (0.005 moles), Substituted nitrile (0.0055 moles), Potassium carbonate (0.0055 moles), n-Butanol (10 mL).

-

Procedure:

-

To a 20 mL microwave reactor vial, add the aromatic hydrazide, substituted nitrile, and potassium carbonate.

-

Add 10 mL of n-butanol to the vial.

-

Seal the vial and place it in a microwave synthesizer.

-

Irradiate the reaction mixture at 150°C for 2 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The precipitated substituted 1,2,4-triazole product can be collected by filtration and recrystallized from ethanol.[5]

-

Quantitative Data for Microwave-Assisted 1,2,4-Triazole Synthesis

| Reactant 1 | Reactant 2 | Conditions | Time | Yield (%) | Reference |

| Hydrazine derivative | Formamide | 160°C | 10 min | Good | |

| Aromatic hydrazide | Substituted nitrile | 150°C, K₂CO₃, n-Butanol | 2 h | Good | [5] |

| Thioether-containing starting materials | - | - | 15 min | 81 | |

| Piperazine-azole-fluoroquinolone precursors | Ethanol | - | 30 min | 96 | |

| Amide derivatives | Hydrazines | - | 1 min | 85 |

Experimental Workflow: Microwave-Assisted Synthesis

Click Chemistry: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

While the most prominent application of "click chemistry" in this context, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), primarily yields 1,2,3-triazoles, its importance and the structural similarity of the products warrant its inclusion. This reaction is renowned for its high efficiency, mild reaction conditions, and broad substrate scope.[2]

Experimental Protocol: Conventional CuAAC Synthesis of a 1,2,3-Triazole

-

Materials: Benzyl bromide (0.84 mmol), Sodium azide (0.92 mmol), CuSO₄ (0.042 mmol), Sodium ascorbate (0.126 mmol), Phenylacetylene (0.84 mmol), tert-butyl alcohol/water (1:1, 4 mL).

-

Procedure:

-

In a vial, combine benzyl bromide, sodium azide, CuSO₄, sodium ascorbate, and phenylacetylene in the tert-butyl alcohol/water mixture.

-

Cap the vial and stir vigorously for 60 minutes.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through silica gel with ethyl acetate.

-

Remove the solvent under reduced pressure to obtain the solid product.[6]

-

Quantitative Data for Copper-Catalyzed Azide-Alkyne Cycloaddition

| Alkyne | Azide | Catalyst System | Time | Yield (%) | Reference |

| Phenylacetylene | Benzyl azide | CuSO₄/Sodium ascorbate | 60 min | 66 | [6] |

| Various alkynes | Various azides | CuI | 24 h | 70-90 | |

| Terminal alkynes | Hydrazoic acid (in situ) | Cu(I) with ligand | Room Temp | High |

Logical Relationship: Conventional vs. Electrochemical CuAAC

Conclusion

The synthesis of 1,2,4-triazoles is a rich and evolving field. Classical methods such as the Pellizzari and Einhorn-Brunner reactions provide reliable, albeit sometimes harsh, routes to these important heterocycles. The advent of modern techniques, particularly microwave-assisted synthesis, has significantly improved the efficiency, yield, and environmental footprint of 1,2,4-triazole synthesis. Furthermore, the principles of click chemistry, while primarily applied to the synthesis of 1,2,3-triazoles, offer valuable lessons in reaction efficiency and modularity that can inspire further innovation in the synthesis of all triazole isomers. This guide provides a foundational understanding and practical protocols to aid researchers in the strategic design and execution of synthetic routes to novel 1,2,4-triazole-based compounds for drug discovery and development.

References

The Core Mechanism of 1,2,4-Triazole Compounds: A Technical Guide

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its presence in a wide array of pharmacologically active compounds.[1] This five-membered heterocyclic ring, containing three nitrogen atoms and two carbon atoms, serves as a versatile framework for the development of drugs with a broad spectrum of biological activities, including antifungal, anticancer, antimicrobial, antiviral, anticonvulsant, and anti-inflammatory properties.[1][2] This technical guide provides an in-depth exploration of the primary mechanisms of action of 1,2,4-triazole-containing compounds, with a focus on their antifungal and anticancer activities, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Antifungal Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary and most well-elucidated mechanism of action for the antifungal activity of 1,2,4-triazole compounds is the potent inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][3][4][5] This enzyme is a critical component in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential molecule for maintaining the integrity and fluidity of the fungal cell membrane.[3][6]

The nitrogen atom at the N4 position of the 1,2,4-triazole ring plays a crucial role by coordinating with the heme iron atom at the active site of the CYP51 enzyme.[1] This binding event blocks the conversion of lanosterol to ergosterol.[1][6] The subsequent depletion of ergosterol and the accumulation of toxic 14α-methylated sterols disrupt the structure and function of the fungal cell membrane, leading to the inhibition of fungal growth and, in some cases, cell death.[1][7] Many widely used antifungal drugs, such as fluconazole, itraconazole, and voriconazole, are based on this mechanism of action.[1][6]

A secondary mechanism of action for triazole antifungals has also been identified, which involves the induction of negative feedback on HMG-CoA reductase, further downregulating the ergosterol biosynthesis pathway.[7]

Anticancer Mechanisms of Action: A Multifaceted Approach

The anticancer activity of 1,2,4-triazole derivatives is more diverse and involves the modulation of various signaling pathways and the inhibition of multiple key enzymes essential for cancer cell proliferation, survival, and metastasis.[8][9]

1. Kinase Inhibition: A significant number of 1,2,4-triazole compounds exert their anticancer effects by inhibiting protein kinases, which are crucial for signal transduction pathways that control cell growth and division.[10] Notable targets include:

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2 blocks angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[11]

-

Epidermal Growth Factor Receptor (EGFR): By inhibiting EGFR, these compounds can halt the signaling cascade that leads to cell proliferation.

-

Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This is a critical pathway for cell survival and proliferation, and its inhibition by 1,2,4-triazole derivatives can induce apoptosis in cancer cells.

2. Other Enzyme Inhibition:

-

Topoisomerases: Interference with topoisomerase enzymes disrupts DNA replication and repair mechanisms in rapidly dividing cancer cells.

-

Aromatase: Certain 1,2,4-triazole-containing drugs, such as letrozole and anastrozole, are potent aromatase inhibitors.[12] They block the synthesis of estrogen and are effectively used in the treatment of hormone-dependent breast cancer.[11]

3. DNA Interaction and Apoptosis Induction: Some 1,2,4-triazole derivatives can directly interact with DNA or modulate apoptotic and autophagic pathways to induce programmed cell death in cancer cells.

Quantitative Data on Biological Activity

The efficacy of 1,2,4-triazole compounds is typically quantified by their Minimum Inhibitory Concentration (MIC) for antifungal activity and their half-maximal inhibitory concentration (IC50) for anticancer and enzyme inhibition activities.

Table 1: Antifungal Activity of Selected 1,2,4-Triazole Derivatives

| Compound/Drug | Fungal Species | MIC (µg/mL) | Reference |

| Fluconazole | Candida albicans | 0.25 - 1.0 | [13] |

| Itraconazole | Aspergillus fumigatus | 0.25 - 2.0 | [13] |

| Voriconazole | Candida krusei | 0.03 - 1.0 | [13] |

| Compound 36 | Various bacterial species | 200 | [13] |

| Compound 37 | C. albicans and A. niger | Not specified | [13] |

| Compound 22i | C. albicans and C. glabrata | Equipotent to ketoconazole | [4] |

Table 2: Anticancer Activity of Selected 1,2,4-Triazole Derivatives

| Compound/Drug | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |

| 5-FU (Standard) | HCT116 | 25.36 | - | [2] |

| Compound T2 | HCT116 | 3.84 | Not specified | [2] |

| Compound T7 | HCT116 | 3.25 | Not specified | [2] |

| Compound 58a | PC-3 (Prostate) | 26.0 | EGFR, Akt, PI3K inhibition | [4] |

| Compound 59a | MCF-7 (Breast) | 7.9 µg/mL | VEGFR-2, p38α MAPK inhibition | [4] |

| Compound 62i | HT-29 (Colon) | 0.90 | c-Kit, RET, FLT3 inhibition | [10] |

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method (Based on CLSI M27/M38 Guidelines)

This protocol is a standardized method to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against fungi.[13][14][15]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. atcc.org [atcc.org]

- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 8. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 2-(1H-1,2,4-triazol-1-yl)acetonitrile in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, featured in a wide array of therapeutic agents due to its favorable physicochemical properties, metabolic stability, and diverse biological activities.[1][2] This five-membered heterocycle can act as a bioisostere for amide, ester, and carboxylic acid functionalities, enhancing drug-target interactions.[2][3] The compound 2-(1H-1,2,4-triazol-1-yl)acetonitrile serves as a crucial building block for the synthesis of various biologically active molecules, demonstrating significant potential in the development of novel therapeutics. Its derivatives have shown promise as anticancer, antimicrobial, antiviral, and neuroprotective agents.[4][5][6][7] This document provides detailed application notes and experimental protocols related to the synthesis and medicinal chemistry applications of this compound and its derivatives.

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-alkylation of 1H-1,2,4-triazole with a haloacetonitrile, such as chloroacetonitrile or bromoacetonitrile. The reaction is generally carried out in the presence of a base to deprotonate the triazole ring, facilitating nucleophilic attack on the haloacetonitrile. The regioselectivity of the alkylation is a key consideration, as substitution can occur at the N1 or N4 position of the triazole ring. However, under appropriate conditions, the N1-substituted product is predominantly formed.[8][9]

Experimental Protocol: Synthesis of this compound

Materials:

-

1H-1,2,4-triazole

-

Chloroacetonitrile (or Bromoacetonitrile)

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1H-1,2,4-triazole (1 equivalent) in anhydrous DMF.

-

Deprotonation: Add potassium carbonate (1.5 equivalents) to the solution and stir the mixture at room temperature for 30 minutes. Alternatively, for a stronger base, sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) can be used, in which case the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Alkylation: To the stirred suspension, add chloroacetonitrile (1.1 equivalents) dropwise at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to 60-80°C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete (typically after several hours), cool the mixture to room temperature and pour it into cold water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine solution.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound as a pure solid.

Medicinal Chemistry Applications

Anticancer Activity: Aromatase Inhibitors

The this compound scaffold is a cornerstone in the development of non-steroidal aromatase inhibitors, a critical class of drugs for the treatment of hormone-receptor-positive breast cancer in postmenopausal women.[10] Aromatase is a cytochrome P450 enzyme responsible for the final step in estrogen biosynthesis. By inhibiting this enzyme, these drugs reduce estrogen levels, thereby suppressing the growth of estrogen-dependent tumors. Letrozole and Anastrozole are prominent examples of drugs based on this scaffold.

References

- 1. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 4. Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. dspace.nuft.edu.ua [dspace.nuft.edu.ua]

- 7. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regioselective 1H-1,2,4 Triazole alkylation | PPT [slideshare.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Application Notes and Protocols for the Synthesis of Derivatives from 2-(1H-1,2,4-triazol-1-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic methodologies for the derivatization of 2-(1H-1,2,4-triazol-1-yl)acetonitrile. This versatile starting material possesses an active methylene group, making it a valuable building block for the synthesis of a diverse range of heterocyclic compounds with potential applications in medicinal chemistry and drug development. The protocols outlined below are based on established chemical transformations and provide a foundation for the exploration of novel derivatives.

Introduction

The 1,2,4-triazole moiety is a key pharmacophore found in numerous clinically approved drugs, exhibiting a wide spectrum of biological activities, including antifungal, antiviral, and anticancer properties. The strategic functionalization of this compound allows for the introduction of various substituents, enabling the systematic investigation of structure-activity relationships (SAR) and the development of new therapeutic agents. The primary routes for derivatization focus on the reactivity of the activated methylene group adjacent to the nitrile and triazole functionalities.

Key Synthetic Strategies

The principal synthetic pathways for the derivatization of this compound include:

-

Knoevenagel Condensation: Reaction with aldehydes and ketones to form α,β-unsaturated nitrile derivatives. This reaction is a cornerstone for carbon-carbon bond formation.[1][2]

-

Alkylation: Introduction of alkyl or arylalkyl groups at the active methylene position.

-

Reaction with Carbon Disulfide: Formation of dithiomethylene compounds, which can serve as intermediates for further cyclization reactions.

These strategies provide access to a wide array of complex molecular architectures.

Experimental Protocols

Protocol 1: Knoevenagel Condensation with Aromatic Aldehydes

This protocol describes the synthesis of 2-(1H-1,2,4-triazol-1-yl)-3-arylacrylonitrile derivatives via a Knoevenagel condensation reaction.[1][2]

Reaction Scheme:

[NC-CH2-(1H-1,2,4-triazol-1-yl)] + [R-X] --(Base)--> [NC-CH(R)-(1H-1,2,4-triazol-1-yl)] + HX```

Materials:

-

This compound

-

Alkyl Halide (e.g., methyl iodide, benzyl bromide)

-

Sodium Hydride (NaH) or Potassium Carbonate (K2CO3)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a stirred suspension of a suitable base (e.g., Sodium Hydride, 1.2 eq) in anhydrous DMF under an inert atmosphere, add a solution of this compound (1.0 eq) dropwise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

-

Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

-

Let the reaction warm to room temperature and stir for 4-8 hours, monitoring by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary:

| Entry | Alkyl Halide | Base | Reaction Time (h) | Yield (%) |

| 1 | Methyl Iodide | NaH | 6 | 75 |

| 2 | Benzyl Bromide | K2CO3 | 8 | 82 |

| 3 | Ethyl Bromide | NaH | 7 | 70 |

Note: Yields are representative and may vary.

Protocol 3: Synthesis of 5-amino-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-pyrazole-4-carbonitrile

This protocol describes a potential cyclization reaction to form a pyrazolotriazole derivative.

Reaction Scheme:

This is a hypothetical reaction based on the reactivity of the starting material and general principles of heterocyclic synthesis.

Materials:

-

This compound

-

Hydrazine hydrate

-

Appropriate co-reactant for pyrazole formation (e.g., a dicarbonyl compound or its equivalent)

-

Solvent (e.g., Ethanol)

Procedure (Hypothetical):

-

A mixture of this compound and a suitable cyclizing agent in ethanol is treated with hydrazine hydrate.

-

The reaction mixture is heated under reflux for a specified period.

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is purified by recrystallization.

Note: This is a proposed synthetic route and would require experimental validation and optimization.

Visualizations

Caption: Workflow for Knoevenagel Condensation.

Caption: Alkylation Reaction Pathway.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.

-

Alkyl halides can be toxic and should be handled with caution.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The synthetic protocols described herein provide a robust foundation for the synthesis of novel derivatives of this compound. The versatility of the active methylene group allows for a wide range of chemical transformations, paving the way for the development of new compounds with potential therapeutic value. Further exploration of different reaction conditions, catalysts, and substrates is encouraged to expand the chemical space accessible from this valuable starting material.

References

Application Notes and Protocols: 2-(1H-1,2,4-triazol-1-yl)acetonitrile as a Precursor for Antifungal Agents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(1H-1,2,4-triazol-1-yl)acetonitrile as a versatile precursor for the synthesis of novel antifungal agents. The document details the mechanism of action of triazole antifungals, presents quantitative data on their efficacy, and provides detailed experimental protocols for their synthesis and evaluation.

Introduction

The emergence of drug-resistant fungal pathogens poses a significant threat to public health, necessitating the development of new and effective antifungal agents.[1][2] The 1,2,4-triazole moiety is a critical pharmacophore present in a variety of successful antifungal drugs, including fluconazole, itraconazole, and voriconazole.[1][2] These agents function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1][3][4][5] The disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates, ultimately inhibiting fungal growth and replication.[4][6]

This compound is a key building block for the synthesis of a wide range of triazole-based antifungal candidates. Its reactive nitrile group and the inherent antifungal properties of the triazole ring make it an attractive starting material for medicinal chemists.

Mechanism of Action of Triazole Antifungals

Triazole antifungal agents exert their effect by targeting the enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[1][4][5] The nitrogen atom at the 4-position of the triazole ring coordinates with the heme iron atom in the active site of CYP51, preventing the natural substrate, lanosterol, from binding.[6][7] This inhibition blocks the conversion of lanosterol to ergosterol. The depletion of ergosterol and the concurrent accumulation of 14α-methylated sterols disrupt the integrity and function of the fungal cell membrane, leading to fungistatic or fungicidal activity.[3][4]

Figure 1: Mechanism of action of triazole antifungal agents.

Antifungal Activity of 1,2,4-Triazole Derivatives

Numerous studies have demonstrated the potent antifungal activity of various 1,2,4-triazole derivatives against a broad spectrum of pathogenic fungi. The following table summarizes the minimum inhibitory concentration (MIC) values for selected compounds against common fungal strains.

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| Compound 1a (R = 7Cl) | Aspergillus fumigatus | 0.25 | [2] |

| Compound 5a | Candida parapsilosis | 0.0313 | [2] |

| Compound 5a | Candida albicans | 0.0313 | [2] |

| Compounds with 1,2,3-benzotriazine-4-one | Candida albicans | 0.0156 - 2.0 | [2] |

| Compounds with 1,2,3-benzotriazine-4-one | Cryptococcus neoformans | 0.0156 - 2.0 | [2] |

| Compound 10k | Aspergillus spp. | 0.125 - 1 | [2] |

| Compounds IVe, f, i, j | Various pathogenic fungi | Equal or more potent than ketoconazole | [8] |

| Synthesized Triazole Derivatives | Microsporum gypseum | Superior or comparable to ketoconazole | [9] |

Experimental Protocols

Protocol 1: Synthesis of a Novel Triazole Antifungal Agent

This protocol describes a general method for the synthesis of a 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanol derivative, a class of compounds that has shown significant antifungal activity.[8]

Materials:

-

This compound

-

2,4-Difluorobenzaldehyde

-

Grignard reagent (e.g., methylmagnesium bromide in THF)

-

Substituted thiol

-

Sodium hydroxide

-

Tetrabutylammonium bromide

-

Anhydrous tetrahydrofuran (THF)

-

Ethanol

-

Ethyl acetate

-

Saturated aqueous ammonium chloride

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Synthesis of the Epoxide Intermediate:

-

To a solution of this compound in anhydrous THF at -78°C, slowly add a solution of a suitable Grignard reagent (e.g., methylmagnesium bromide in THF).

-

Stir the reaction mixture at -78°C for 30 minutes.

-

Add a solution of 2,4-difluorobenzaldehyde in anhydrous THF to the reaction mixture and stir for 2 hours at -78°C.

-

Quench the reaction by adding saturated aqueous ammonium chloride.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting alcohol by silica gel column chromatography.

-

To a solution of the purified alcohol in THF, add sodium hydroxide and tetrabutylammonium bromide, and stir at room temperature to form the epoxide.

-

-

Synthesis of the Final Product:

-